REACTION_SMILES
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[CH3:19][Si:20]([Cl:21])([CH3:22])[CH3:23].[F:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][c:10]([I:16])[cH:11][c:12]([O:14][CH3:15])[cH:13]2)[cH:5][cH:6][cH:7]1.[I-:18].[Na+:17]>>[F:1][c:2]1[cH:3][c:4](-[c:8]2[cH:9][c:10]([I:16])[cH:11][c:12]([OH:14])[cH:13]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)Cl
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Name
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COc1cc(I)cc(-c2cccc(F)c2)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(I)cc(-c2cccc(F)c2)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[I-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Type
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product
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Smiles
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Oc1cc(I)cc(-c2cccc(F)c2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |